N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacophoric Applications
N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacophoric Applications
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, tertiary benzamides serve as highly privileged scaffolds. N,3-Dimethyl-N-phenylbenzamide (CAS 124740-34-7) , also known as 3-methyl-N-methyl-N-phenylbenzamide, is a sterically demanding, functionally versatile building block[1]. Due to its unique conformational dynamics and robust stability, it is extensively utilized as a precursor for late-stage C-H functionalization and as a core pharmacophore in the development of selective receptor modulators.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and synthetic methodologies, grounded in field-proven protocols and mechanistic causality.
Physicochemical Profiling & Structural Dynamics
Quantitative Chemical Profile
Understanding the baseline metrics of CAS 124740-34-7 is critical for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes its core parameters[1][2].
Table 1: Physicochemical Properties of N,3-Dimethyl-N-phenylbenzamide
| Property | Value | Structural/Practical Implication |
| CAS Number | 124740-34-7 | Primary identifier for inventory and regulatory compliance. |
| Molecular Formula | C15H15NO | Dictates mass spectrometric isotopic distribution. |
| Exact Mass | 225.115 g/mol | Target peak for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area | 20.3 Ų | Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential. |
| Estimated LogP | ~3.4 | Suggests strong hydrophobic partitioning; requires organic solvents for reactions. |
| H-Bond Donors / Acceptors | 0 / 1 | Acts strictly as an H-bond acceptor via the carbonyl oxygen. |
Structural Dynamics: The Atropisomerism Challenge
A critical, often-overlooked aspect of tertiary amides like N,3-Dimethyl-N-phenylbenzamide is restricted rotation around the C–N bond (atropisomerism)[3]. The delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character.
Expert Insight (NMR Pitfall): When characterizing this compound via 1 H and 13 C NMR at room temperature, researchers frequently observe peak broadening or a doubled set of signals. Novices often misinterpret this as an impurity. In reality, you are observing the cis and trans rotamers trapped in slow exchange on the NMR timescale. Causality: The steric clash between the N-methyl/N-phenyl groups and the 3-methylbenzoyl moiety creates an energy barrier to rotation (~15–20 kcal/mol). Solution: Running a Variable-Temperature (VT) NMR experiment at 90 °C in DMSO- d6 provides enough thermal energy to overcome this barrier, coalescing the signals into a single, sharp set of peaks.
Fig 1. Conformational dynamics of the tertiary amide bond dictating target receptor affinity.
Synthetic Methodologies & Workflows
Rationale for Reagent Selection
Synthesizing tertiary amides from secondary anilines (like N-methylaniline) is notoriously difficult. The classical EDC/HOBt coupling system often stalls because N-methylaniline suffers from significant steric bulk and reduced nucleophilicity (due to the delocalization of the nitrogen lone pair into the phenyl ring).
To overcome this kinetic bottleneck, we bypass the free carboxylic acid entirely and utilize the highly electrophilic Schotten-Baumann approach using m-toluoyl chloride.
Table 2: Optimized Reaction Parameters
| Parameter | Choice | Mechanistic Rationale |
| Electrophile | m-Toluoyl Chloride | Overcomes the poor nucleophilicity of N-methylaniline. |
| Base | DIPEA (1.5 equiv) | Non-nucleophilic base; efficiently scavenges HCl without side reactions. |
| Solvent | Anhydrous DCM | Excellent solubility profile; non-reactive with acyl chlorides. |
| Temperature | 0 °C → RT | Controls the exothermic reaction and suppresses ketene intermediate formation. |
Step-by-Step Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system . The specific acid/base wash sequence inherently validates the removal of unreacted starting materials, ensuring high purity without the immediate need for chromatography.
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Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve N-methylaniline (1.0 equiv, 10 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 50 mL).
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Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
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Electrophile Addition: Dissolve m-toluoyl chloride (1.1 equiv, 11 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.
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Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV active).
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Self-Validating Workup:
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Quench: Add 30 mL of saturated aqueous NaHCO 3 to neutralize residual acid/chloride.
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Acid Wash (Critical Step): Separate the organic layer and wash it vigorously with 1M HCl (3 x 30 mL). Causality: This protonates any unreacted N-methylaniline, forcing it into the aqueous layer. If this step is performed correctly, the organic layer is guaranteed to be free of the amine starting material.
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Final Polish: Wash the organic layer with brine (30 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
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Yield: The crude product is typically >95% pure (by NMR) as a highly viscous oil or low-melting solid.
Role as a Pharmacophore & Synthetic Scaffold
Medicinal Chemistry Applications
The N-methyl-N-phenylbenzamide motif is a recognized pharmacophore. Its ability to adopt specific, stable trans-conformations makes it an excellent scaffold for designing selective inhibitors. Structurally related tertiary benzamides have been identified as highly potent SIRT2 inhibitors[4] and selective nonpeptide AT2 receptor ligands[5]. The meta-methyl group in CAS 124740-34-7 introduces precise steric bulk that can perfectly occupy lipophilic pockets in target proteins, enhancing binding affinity and target residence time.
Late-Stage C-H Functionalization
In modern synthetic workflows, N,3-Dimethyl-N-phenylbenzamide is heavily utilized in transition-metal-catalyzed C-H activation[6]. The amide carbonyl oxygen acts as a powerful coordinating directing group (DG). When treated with Pd(OAc) 2 and an appropriate oxidant, the palladium catalyst is directed to the ortho-position of the phenyl ring, allowing for site-selective bromination, iodination, or cross-coupling. This enables the rapid generation of Structure-Activity Relationship (SAR) libraries from a single advanced intermediate.
Fig 2. Synthetic workflow and late-stage C-H functionalization of N,3-Dimethyl-N-phenylbenzamide.
References
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Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors. Available at:[Link]
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Molecules (MDPI). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Available at:[Link]
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DiVA Portal. Design, Synthesis and Biological Evaluation of Selective Nonpeptide AT2 Receptor Agonists and Antagonists. Available at:[Link]
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PubChem (NIH). Compound Summary: N-Methylbenzanilide (CID 74736). Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
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